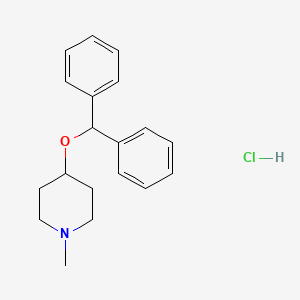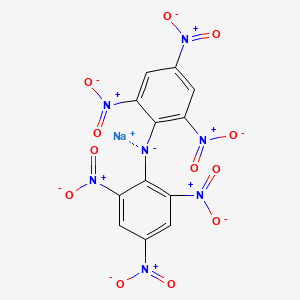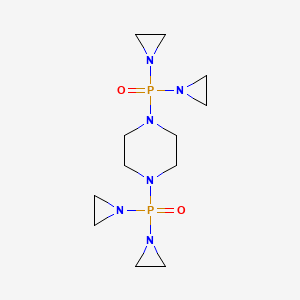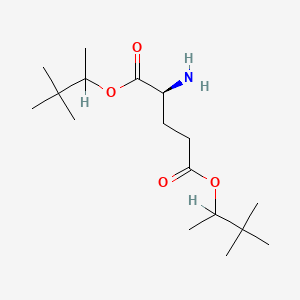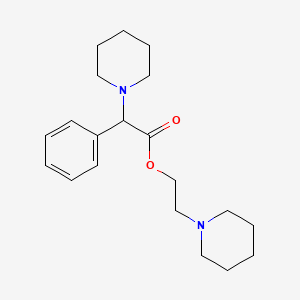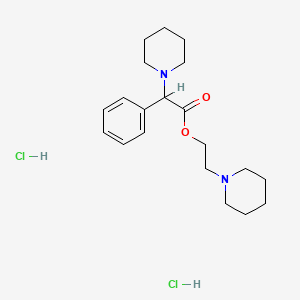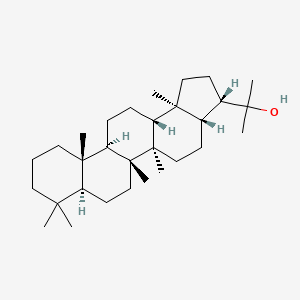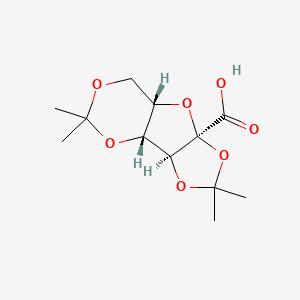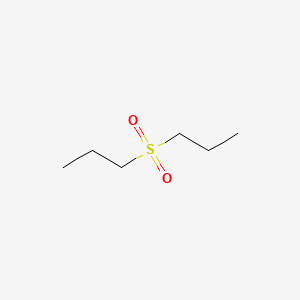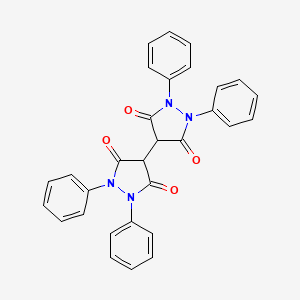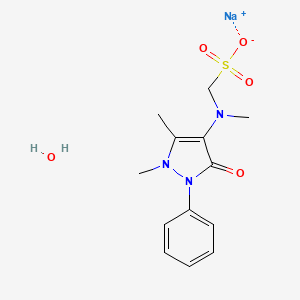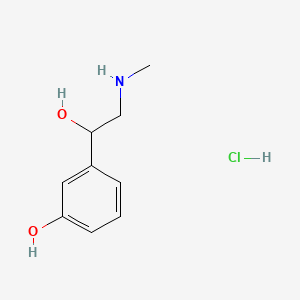
DL-Phenylephrine hydrochloride
Übersicht
Beschreibung
DL-Phenylephrine hydrochloride is a compound with the molecular formula C9H14ClNO2 . It is also known by other names such as Eyelo, Matafa-lind, and Pyracort D . It is a selective α1-adrenergic receptor agonist used as a decongestant . Phenylephrine lowers intraocular pressure and is used as an agent to dilate the pupil .
Molecular Structure Analysis
The molecular weight of DL-Phenylephrine hydrochloride is 203.66 g/mol . The IUPAC name is 3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride . The InChI is 1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H . The Canonical SMILES is CNCC(C1=CC(=CC=C1)O)O.Cl .Chemical Reactions Analysis
One of the chemical reactions involving DL-Phenylephrine hydrochloride is the oxidative coupling reaction with p-aminobenzophenone using potassium periodate as an oxidant .Physical And Chemical Properties Analysis
DL-Phenylephrine hydrochloride is a white solid . More detailed physical and chemical properties can be found in its Safety Data Sheet .Wissenschaftliche Forschungsanwendungen
-
Decongestant
- Application : Phenylephrine is used as a decongestant for uncomplicated nasal congestion . It is used as an alternative to pseudoephedrine, whose availability has been restricted in some countries due to a potential for use in the illicit synthesis of methamphetamine .
- Method : It can be taken by mouth, as a nasal spray, given by injection into a vein or muscle, or applied to the skin .
- Results : Its effectiveness as a nasal decongestant has been questioned . In 2023, a Food and Drug Administration panel concluded that the drug was ineffective as a nasal decongestant when taken orally .
-
Hemorrhoids Treatment
- Application : Phenylephrine is used to temporarily relieve swelling, burning, pain, and itching caused by hemorrhoids .
- Method : It is applied as an ointment . The medication is applied up to 4 times daily, usually in the morning and bedtime, or after each bowel movement .
- Results : Use on hemorrhoids is generally well tolerated .
-
Pupil Dilation
- Application : Phenylephrine is used to dilate the pupils for eye examinations or procedures .
- Method : It is applied as eye drops . The usual adult dose for pupillary dilation is to apply 1 drop (2.5% or 10%) every 3 to 5 minutes to the conjunctival fornix as required up to a maximum of 3 drops per eye per day .
- Results : Phenylephrine acts on the alpha-1 receptors located on the iris dilator, which stimulates smooth muscle contraction and allows for pupillary dilation and funduscopic examination .
-
Intraocular Bleeding Treatment
- Application : Phenylephrine has been used as an intracameral injection into the anterior chamber of the eye to arrest intraocular bleeding occurring during cataract and glaucoma surgery .
- Method : It is administered as an intracameral injection .
- Results : The application of phenylephrine resulted in complete cessation of bleeding within a minute of the injection .
-
Vasopressor
- Application : Phenylephrine is commonly used as a vasopressor to increase the blood pressure in unstable patients with hypotension, especially resulting from septic shock .
- Method : It is administered intravenously .
- Results : Phenylephrine effectively penetrates vascular-rich tissues due to its lipophilic nature, enabling central and peripheral effects .
-
Diazotization Reaction
- Application : Phenylephrine hydrochloride is used in diazotization coupling reactions, a frequently employed technique in pharmaceutical analysis .
- Method : The reaction involves measuring the amount of ultraviolet or visible radiation absorbed by a substance in solution as a method for estimation of the drug .
- Results : The linearity range for Phenylephrine hydrochloride was (0.5_9μg\ml) while the detections limit 0.006 and quantification limit 0.02μg\ml .
-
Shock Treatment
- Application : Phenylephrine is used in the management of hypotension, generally in the surgical setting associated with the use of anesthetics .
- Method : It is administered intravenously .
- Results : Phenylephrine effectively raises blood pressure by directly stimulating alpha-1 adrenergic receptors in the arteries causing vasoconstriction (narrowing of the blood vessels) .
-
Allergic Rhinitis Treatment
- Application : Phenylephrine is used to temporarily relieve nasal congestion due to the common cold, hay fever or other upper respiratory allergies, and nasal congestion associated with sinusitis .
- Method : It can be taken by mouth or as a nasal spray .
- Results : Phenylephrine constricts (shrinks) dilated blood vessels within the nose, relieving congestion .
-
Shock Treatment
- Application : Phenylephrine is used in the management of hypotension, generally in the surgical setting associated with the use of anesthetics .
- Method : It is administered intravenously .
- Results : Phenylephrine effectively raises blood pressure by directly stimulating alpha-1 adrenergic receptors in the arteries causing vasoconstriction (narrowing of the blood vessels) .
-
Allergic Rhinitis Treatment
- Application : Phenylephrine is used to temporarily relieve nasal congestion due to the common cold, hay fever or other upper respiratory allergies, and nasal congestion associated with sinusitis .
- Method : It can be taken by mouth or as a nasal spray .
- Results : Phenylephrine constricts (shrinks) dilated blood vessels within the nose, relieving congestion .
-
Local Vasoconstriction
-
Priapism Treatment
Safety And Hazards
Zukünftige Richtungen
The US Food and Drug Administration (FDA) has approved intravenous phenylephrine hydrochloride to elevate blood pressure in adults experiencing clinically significant hypotension, primarily attributed to vasodilation, in situations such as septic shock or anesthesia . It is also an over-the-counter (OTC) medication in ophthalmic formulations to facilitate mydriasis and vasoconstriction of conjunctival blood vessels . Furthermore, this medication is administered intranasally to treat uncomplicated nasal congestion and is an OTC additive to topical hemorrhoid medications .
Eigenschaften
IUPAC Name |
3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYSGIYOVXAGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Phenylephrine hydrochloride | |
CAS RN |
154-86-9, 20368-45-0 | |
| Record name | Benzenemethanol, 3-hydroxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Phenylephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eyelo | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (±)-3-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLEPHRINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2VT86KV7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






